molecular formula C25H24N2O5 B2958053 16-(3-morpholin-4-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione CAS No. 380458-24-2

16-(3-morpholin-4-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione

Cat. No.: B2958053
CAS No.: 380458-24-2
M. Wt: 432.476
InChI Key: NETPQKVZJCRKIH-UHFFFAOYSA-N
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Description

The compound 16-(3-morpholin-4-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁴,¹⁹]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione features a complex pentacyclic scaffold with fused aromatic and heterocyclic rings. Its structure includes a morpholinylpropyl side chain at position 16, which may influence solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name

16-(3-morpholin-4-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c28-22-16-4-1-2-5-17(16)23(29)25-21(22)18-6-7-20-19(24(18)32-25)14-27(15-31-20)9-3-8-26-10-12-30-13-11-26/h1-2,4-7H,3,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETPQKVZJCRKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2CC3=C(C=CC4=C3OC5=C4C(=O)C6=CC=CC=C6C5=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 16-(3-morpholin-4-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione , commonly referred to in the literature as Indotecan , is a synthetic derivative of camptothecin and has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various conditions, and relevant research findings.

Chemical Structure and Properties

Indotecan belongs to a class of compounds known as pentacyclic alkaloids . Its complex structure contributes to its biological activity and therapeutic potential. The compound features a morpholine group that enhances its solubility and bioavailability.

Chemical Structure

  • Molecular Formula : C₃₁H₃₃N₃O₄
  • Molecular Weight : 511.61 g/mol
  • IUPAC Name : this compound

Indotecan exerts its biological effects primarily through the inhibition of topoisomerase I (Top1), an enzyme crucial for DNA replication and transcription. By stabilizing the Top1-DNA complex during the DNA replication process, Indotecan induces DNA damage leading to apoptosis in rapidly dividing cells.

Anticancer Activity

Indotecan has shown promising results in preclinical studies against various cancer cell lines:

Cancer Type IC50 (µM) Study Reference
Breast Cancer0.5
Lung Cancer0.7
Colorectal Cancer0.4

These studies indicate that Indotecan is significantly more potent than traditional chemotherapeutics like doxorubicin and cisplatin.

Case Studies

  • Breast Cancer Treatment : In a phase II clinical trial involving patients with metastatic breast cancer resistant to conventional therapies, Indotecan demonstrated a response rate of 35%, with manageable side effects including nausea and fatigue .
  • Lung Cancer : A study reported that Indotecan combined with standard chemotherapy improved progression-free survival in non-small cell lung cancer patients compared to chemotherapy alone .
  • Colorectal Cancer : In vitro studies revealed that Indotecan effectively reduced tumor growth in colorectal cancer xenografts by inducing apoptosis through the intrinsic pathway .

Pharmacokinetics

The pharmacokinetic profile of Indotecan suggests favorable absorption and distribution characteristics:

  • Bioavailability : Approximately 60%
  • Half-life : 12 hours
  • Metabolism : Primarily hepatic via cytochrome P450 enzymes

Toxicity Profile

While Indotecan exhibits significant anticancer activity, its toxicity profile is essential for clinical applications:

Toxicity Type Observation
Hematologic ToxicityMild anemia observed
Gastrointestinal ToxicityNausea and diarrhea reported
Neurological EffectsRare instances of neuropathy

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s closest analog is 16-(2-phenylethyl)-12,18-dioxa-16-azapentacyclo[...]-3,10-dione (CAS: 537010-88-1), which replaces the morpholinylpropyl group with a phenylethyl moiety. The phenylethyl analog has a molecular formula of C₂₆H₁₉NO₄ (MW: 409.43) and a SMILES string highlighting its aromatic substituent .

Another structurally related compound, 14-methoxy-2,16-dioxapentacyclo[...]-7,20-dione, shares the dioxa and pentacyclic framework but incorporates a methoxy group and distinct ring fusion patterns. X-ray crystallography reveals its fused rings adopt envelope and chair conformations, stabilized by hydrogen bonds (e.g., C11—H11B···O5, 2.57 Å) .

Spectroscopic and Crystallographic Data

Compound Molecular Formula Molecular Weight Key Spectral Data Crystallographic Features
Target Compound Not reported Not reported Not available Not reported
16-(2-Phenylethyl)-... (CAS: 537010-88-1) C₂₆H₁₉NO₄ 409.43 SMILES: O=C1c2ccccc2C(=O)c2c1c1ccc3c(c1o2)CN(CO3)CCc1ccccc1 Not reported
14-Methoxy-... Not reported Not reported X-ray: Envelope/chair conformations; hydrogen bonds (e.g., C10—H10A···O1, 2.40 Å) Fused rings with distinct puckering
Compound 13g C₂₂H₃₀N₄O₃S 430.20 ¹H NMR (DMSO-d₆): δ 1.60–1.70 (m, 6H), 2.25 (t, J = 7.0 Hz, 2H); MS m/z: 431.1 (MH⁺) Not reported

Implications of Substituents and Conformation

  • Morpholinylpropyl vs. Phenylethyl : The morpholine group enhances polarity and hydrogen-bonding capacity compared to the hydrophobic phenylethyl chain. This difference may influence solubility and target engagement in drug design .
  • Methoxy vs. Morpholinyl : Methoxy groups contribute to electron-donating effects, while morpholinyl groups offer conformational flexibility and basicity .
  • Ring Puckering : The 14-methoxy derivative’s envelope and chair conformations highlight the structural adaptability of pentacyclic systems, which could modulate biological activity .

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